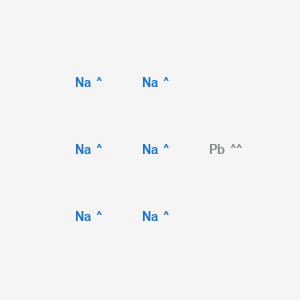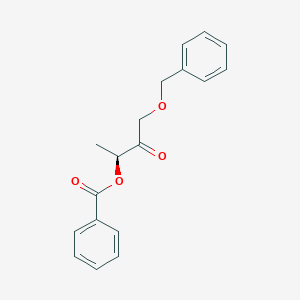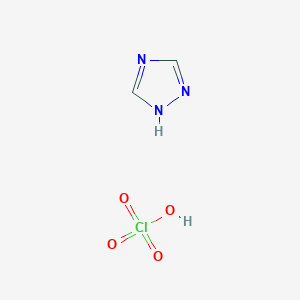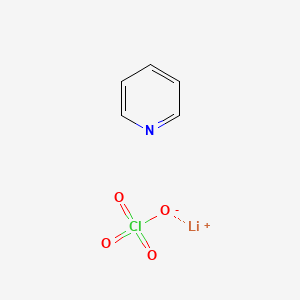
Lithium;pyridine;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;pyridine;perchlorate is a compound that combines lithium, pyridine, and perchlorate ions Lithium is a soft, silvery-white alkali metal, pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N, and perchlorate is a powerful oxidizing agent with the chemical formula ClO4-
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;pyridine;perchlorate can be synthesized through the reaction of lithium perchlorate with pyridine. One common method involves the oxidative deoxygenation of alcohols in the presence of lithium perchlorate and pyridine . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reactants, precise control of reaction conditions, and advanced purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;pyridine;perchlorate undergoes various types of chemical reactions, including:
Oxidation: Due to the presence of the perchlorate ion, the compound can act as a strong oxidizing agent.
Reduction: The lithium ion can participate in reduction reactions.
Substitution: Pyridine can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, solvents like water or organic solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted pyridine derivatives.
Applications De Recherche Scientifique
Lithium;pyridine;perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Mécanisme D'action
The mechanism of action of lithium;pyridine;perchlorate involves its interaction with molecular targets and pathways within chemical and biological systems. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, while the perchlorate ion can act as an oxidizing agent, affecting redox reactions. Pyridine can interact with various enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium perchlorate: A strong oxidizing agent used in various chemical reactions.
Pyridine perchlorate: Similar in structure but lacks the lithium ion.
Other perchlorates: Such as sodium perchlorate and potassium perchlorate, which have similar oxidizing properties but different cations.
Uniqueness
The presence of lithium enhances its reactivity and potential therapeutic effects, while pyridine provides a versatile organic framework for various chemical modifications .
Propriétés
Numéro CAS |
138558-39-1 |
|---|---|
Formule moléculaire |
C5H5ClLiNO4 |
Poids moléculaire |
185.5 g/mol |
Nom IUPAC |
lithium;pyridine;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4.Li/c1-2-4-6-5-3-1;2-1(3,4)5;/h1-5H;(H,2,3,4,5);/q;;+1/p-1 |
Clé InChI |
UMBLPEOBJVLUNO-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=NC=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
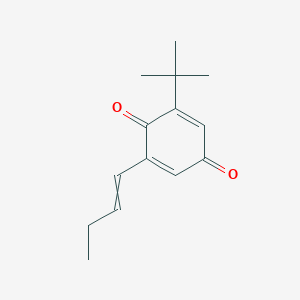
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
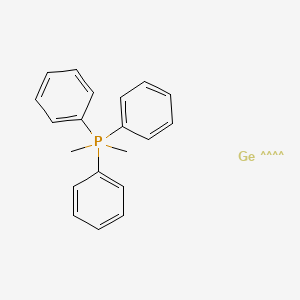
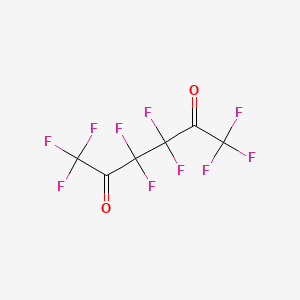
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
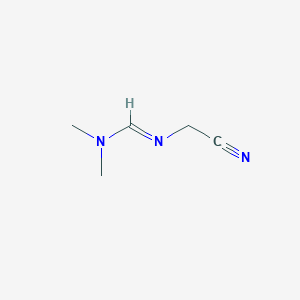
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
